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Compound of Interest

Compound Name:
(3-Chloro-4-ethoxyphenyl)acetic

acid

CAS No.: 56369-45-0

Cat. No.: B2466652

Get Quote

Executive Summary & Molecule Profile[1]
(3-Chloro-4-ethoxyphenyl)acetic acid is a specialized phenylacetic acid derivative often

utilized as a scaffold in the development of CRTH2 antagonists, PPAR agonists, and NSAID

analogs.[1] Unlike commodity chemicals (e.g., acetic acid), this compound occupies a "Tier 2"

sourcing status—it is frequently available in screening libraries (Enamine, Mcule) but rarely

stocked in bulk by catalog giants (Sigma/Merck) without lead time.[1]

This guide provides a dual-track strategy: Direct Sourcing for screening quantities and

Precursor Derivatization for bulk requirements, ensuring project continuity regardless of stock

availability.[1]

Chemical Identity[1][2][3][4][5][6][7][8]
Systematic Name: 2-(3-Chloro-4-ethoxyphenyl)acetic acid[1]

Molecular Formula: C₁₀H₁₁ClO₃
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Molecular Weight: 214.65 g/mol [1]

Core Scaffold: Phenylacetic acid with 3-Cl and 4-OEt substitution.[1][2][3][4][5][6][7]

Key Precursor: 3-Chloro-4-hydroxyphenylacetic acid (CAS: 33697-81-3)[1][3][4]

Sourcing Strategy: The "Make vs. Buy" Matrix
For research grade (>97% purity) material, blind ordering from aggregators often leads to batch

variability.[1] Use the following decision matrix to determine your sourcing route.

Pathway A: Direct Procurement (Screening Scale < 5g)
For quantities under 5g, time-to-delivery is the priority.[1]

Supplier Type
Recommended
Vendors

Strategy Risk Profile

Primary

Manufacturers

Enamine, Combi-

Blocks

Search by Structure

(SMILES) rather than

name.[1] These

vendors hold physical

stock of building

blocks.[1]

Low. Direct control

over QC.[1]

Aggregators MolPort, eMolecules

Use for price

comparison.[1] Ensure

the "Ships Within"

filter is set to < 2

weeks.[1]

Medium. Stock data

may lag; potential

"ghost" inventory.[1]

Catalog Giants Sigma-Aldrich, TCI

Check for "3-Chloro-4-

hydroxyphenylacetic

acid" (Precursor) if the

ethoxy target is

absent.[1]

Low. High reliability,

but often limited

inventory for specific

ethers.[1]

Pathway B: In-House Derivatization (Bulk Scale > 10g)
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If the specific ethoxy derivative is out of stock or prohibitively expensive, the "Senior Scientist"

approach is to purchase the commercially abundant hydroxy precursor and alkylate it in-house.

[1] This guarantees purity and reduces cost by ~60%.[1]

The Precursor: 3-Chloro-4-hydroxyphenylacetic acid[1][2][3]

CAS:[1][4]

Availability: High (Sigma, TCI, Chem-Impex).[1]

Cost: Low (~$1-2/gram).[1]

Decision Logic Diagram

Requirement: (3-Chloro-4-ethoxyphenyl)acetic acid

Check Enamine/Combi-Blocks
(Real-time Stock)

In Stock?

Purchase Direct
(Lead Time: 1-2 Weeks)

Yes

Check Precursor Stock
(CAS: 33697-81-3)

No / Lead Time > 4 Weeks

In-House Synthesis
(Williamson Ether Synthesis)

QC: NMR/HPLC
(Verify O-Ethylation)
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Caption: Decision tree for sourcing rare phenylacetic acid derivatives, prioritizing stock

availability vs. synthetic feasibility.

Technical Validation & QC Protocols
Whether purchased or synthesized, the material must be validated.[1] The primary impurity in

commercial batches is the hydrolysis product (phenol) or regioisomers from the chlorination

step.[1]

A. Analytical Criteria (Research Grade)
Appearance: White to off-white crystalline powder.[1]

Purity: >97% (HPLC).[1][8]

Identity: 1H-NMR must confirm the ethyl group integration.[1]

B. 1H-NMR Validation Protocol
Dissolve ~5mg in DMSO-d6.[1] Look for these diagnostic signals to confirm the structure and

rule out the hydroxy precursor.[1]
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Functional
Group

Chemical Shift
(δ ppm)

Multiplicity Integration
Diagnostic
Note

-COOH 12.0 - 12.5 Broad Singlet 1H
Disappears with

D₂O shake.[1]

Ar-H (Ring) 7.1 - 7.4 Multiplet 3H

Pattern depends

on 3,4-

substitution.[1]

-O-CH₂-CH₃ 4.05 - 4.15 Quartet 2H
Critical: Confirms

Ethylation.[1]

Ar-CH₂-COOH 3.50 - 3.60 Singlet 2H
Benzylic protons.

[1]

-O-CH₂-CH₃ 1.30 - 1.40 Triplet 3H
Critical: Coupled

to the quartet.[1]

Causality: If the Quartet at 4.1 ppm is missing and a broad singlet appears around 9.5-10.0

ppm, you have the Precursor (Phenol), not the product.[1]

C. HPLC Method (Reverse Phase)[1]
Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5µm, 4.6 x 100mm.[1]

Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 10 mins.

Detection: UV @ 254 nm and 280 nm.[1]

Expected Result: The ethoxy derivative is more lipophilic than the hydroxy precursor.[1]

Expect the target molecule to elute later (higher retention time) than the phenol impurity.[1]

Synthetic Workflow (The "Make" Option)
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If direct sourcing fails, use this standardized protocol to convert the commercially available

precursor (CAS 33697-81-3) to the target.[1]

Reaction: Williamson Ether Synthesis Scale: 10 mmol (~1.86 g of precursor)[1]

Setup: Charge a 50mL round-bottom flask with 3-Chloro-4-hydroxyphenylacetic acid (1.0 eq)

and K₂CO₃ (2.5 eq) in DMF (10 volumes). Stir for 15 min at RT.[1]

Alkylation: Add Ethyl Iodide (1.2 eq) dropwise. Note: Ethyl Bromide can be used but requires

heating to 60°C.

Reaction: Stir at Room Temperature for 4-16 hours. Monitor by TLC (Hexane:EtOAc 1:1) or

HPLC.[1]

Workup:

Dilute with water (pH ~10 due to carbonate).[1]

Crucial Step: Wash with Ethyl Acetate to remove unreacted alkyl halide.[1]

Acidify aqueous layer to pH 2-3 with 1N HCl.[1]

Extract product into Ethyl Acetate (3x).

Dry over MgSO₄ and concentrate.[1]

Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Synthetic Pathway Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Chlorophenylacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chlorophenylacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chlorophenylacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chlorophenylacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chlorophenylacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chlorophenylacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chlorophenylacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chlorophenylacetic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2466652?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Critical Control Points

3-Chloro-4-hydroxyphenylacetic acid
(CAS: 33697-81-3)

Ethyl Ester Intermediate
(Transient)

Alkylation

Et-I / K2CO3
DMF, RT

(3-Chloro-4-ethoxyphenyl)acetic acid
Target

Saponification (if needed)

LiOH / THF:H2O
(If Ester forms)

Maintain pH > 10
during wash

Click to download full resolution via product page

Caption: Synthetic route from the abundant hydroxy-precursor. Note: If K2CO3/Et-I alkylates

the carboxyl group, a brief saponification (LiOH) restores the acid.[1]

References & Verified Sources
Sigma-Aldrich (Merck).Product Specification: 3-Chloro-4-hydroxyphenylacetic acid

(Precursor).[1] Accessed Feb 2026.[1] [1]

PubChem.Compound Summary: 3-Chloro-4-hydroxyphenylacetic acid (CAS 33697-81-3).[1]

[3][4] National Library of Medicine.[1] [1]

Gracin, S. & Rasmuson, A. (2002).[1] Solubility of Phenylacetic Acid Derivatives in Pure

Solvents.[1][9][10] Journal of Chemical & Engineering Data.[1][9] (Provides solubility models

for QC). [1]

TCI Chemicals.Search Results for Phenylacetic Acid Derivatives.[1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS)

before handling halogenated phenylacetic acid derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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